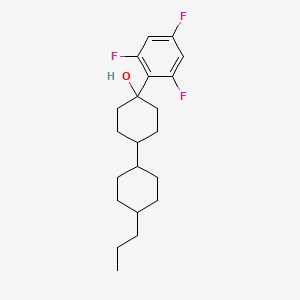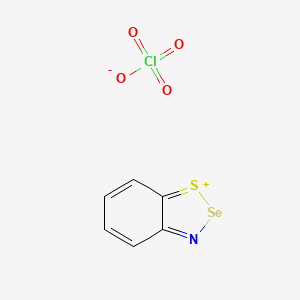
1,2,3-Benzothiaselenazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzothiaselenazol-2-ium perchlorate is a unique organoselenium compound that has garnered interest in various scientific fields due to its distinctive chemical properties and potential applications
Méthodes De Préparation
The synthesis of 1,2,3-Benzothiaselenazol-2-ium perchlorate typically involves the reaction of selenium and sulfur-containing precursors under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of perchloric acid, which acts as an oxidizing agent. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the final product through optimized reaction parameters and purification techniques .
Analyse Des Réactions Chimiques
1,2,3-Benzothiaselenazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenide or other reduced forms.
Substitution: The heterocyclic structure allows for substitution reactions, where different substituents can replace hydrogen atoms or other groups within the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1,2,3-Benzothiaselenazol-2-ium perchlorate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with cellular components.
Mécanisme D'action
The mechanism by which 1,2,3-Benzothiaselenazol-2-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The selenium atom within the compound can form bonds with sulfur-containing amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can affect cellular function and viability .
Comparaison Avec Des Composés Similaires
1,2,3-Benzothiaselenazol-2-ium perchlorate can be compared with other similar compounds, such as:
Benzisothiazolinone: Another heterocyclic compound containing sulfur and nitrogen, used primarily as a preservative and antimicrobial agent.
Selenazoles: Compounds containing selenium and nitrogen in a heterocyclic structure, known for their biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
90399-61-4 |
|---|---|
Formule moléculaire |
C6H4ClNO4SSe |
Poids moléculaire |
300.59 g/mol |
Nom IUPAC |
1,2,3-benzothiaselenazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H4NSSe.ClHO4/c1-2-4-6-5(3-1)7-9-8-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
LETCEWSYPXSCGT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=N[Se][S+]=C2C=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


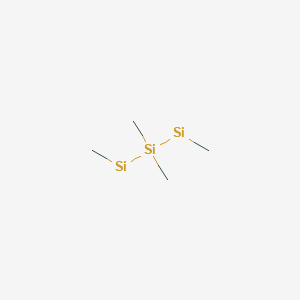
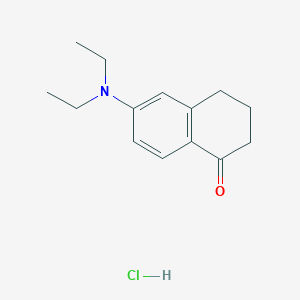
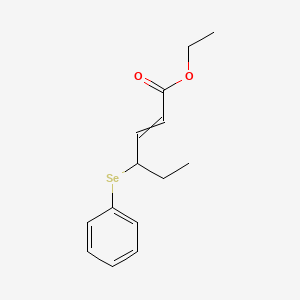
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)

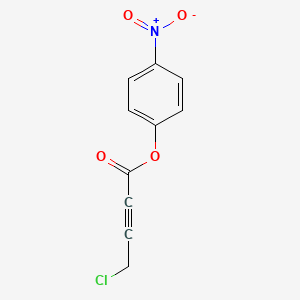
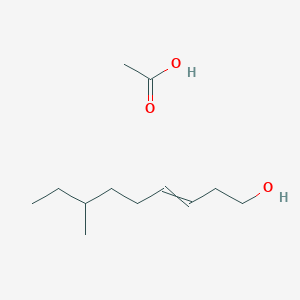
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
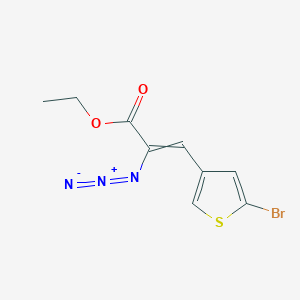
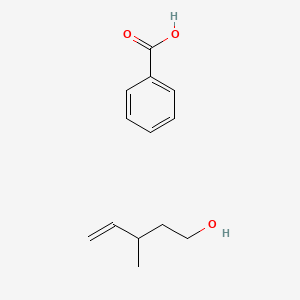
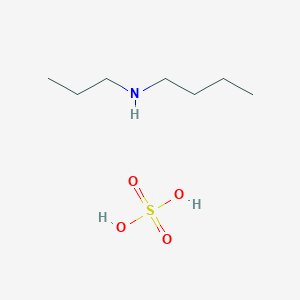

![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
